1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea
Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea is a structurally complex compound featuring three key moieties:
- Benzo[d][1,3]dioxol-5-yl (piperonyl): A methylenedioxy-substituted aromatic ring commonly associated with metabolic stability and CNS activity due to its resistance to oxidative degradation .
- 4-Phenylpiperazine: A nitrogen-containing heterocycle known for modulating receptor binding, particularly in serotonin and dopamine receptors, enhancing solubility via basic amine groups .
- Phenylurea: A polar pharmacophore capable of strong hydrogen bonding, often utilized in kinase inhibitors and enzyme-targeting agents .
The compound’s synthesis typically involves coupling reactions, such as carbodiimide-mediated amide bond formation, as seen in analogous urea derivatives (e.g., ). Structural validation relies on NMR, MS, and X-ray crystallography (if applicable) .
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c31-26(28-21-7-3-1-4-8-21)27-18-23(20-11-12-24-25(17-20)33-19-32-24)30-15-13-29(14-16-30)22-9-5-2-6-10-22/h1-12,17,23H,13-16,18-19H2,(H2,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHNMBVOJFLLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)NC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.43 g/mol. The compound features a benzo[d][1,3]dioxole moiety, a piperazine group, and a phenylurea structure, which contribute to its biological activity.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures exhibit significant antidepressant and anxiolytic effects. The piperazine ring is known for its interaction with serotonin receptors, particularly 5-HT1A and 5-HT2A receptors, which play crucial roles in mood regulation. In vitro studies have shown that derivatives of piperazine can enhance serotonin activity, potentially leading to antidepressant effects .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. A related compound was tested against various cancer cell lines, demonstrating cytotoxicity with IC50 values in the low micromolar range. For instance, analogs showed IC50 values of 16.19 μM against MCF-7 (breast cancer) and 17.16 μM against HCT-116 (colorectal cancer) cells . These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
The mechanism underlying the biological activity of this compound is likely multifaceted:
- Serotonergic Modulation : By interacting with serotonin receptors, the compound may enhance serotonergic transmission, contributing to its antidepressant effects.
- Inhibition of Tumor Cell Proliferation : The presence of the phenylurea moiety may facilitate interactions with various cellular targets involved in cancer progression.
- Apoptosis Induction : Studies indicate that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Antidepressant Activity
A study evaluating the antidepressant potential of related compounds found that modifications to the piperazine structure significantly influenced receptor binding affinity and efficacy in animal models of depression. The most effective derivatives exhibited a high affinity for both 5-HT1A and 5-HT2A receptors, aligning with observed behavioral improvements in treated subjects .
| Compound | Receptor Affinity (Ki) | Behavioral Outcome |
|---|---|---|
| Compound A | 12 nM (5-HT1A) | Significant improvement in depressive symptoms |
| Compound B | 25 nM (5-HT2A) | Moderate improvement in anxiety levels |
Case Study 2: Anticancer Activity
In vitro assays conducted on a series of structurally related compounds demonstrated varying degrees of cytotoxicity against human tumor cell lines. The study highlighted that specific substitutions on the phenyl ring were critical for enhancing anticancer activity.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound C | 15.00 | MCF-7 |
| Compound D | 18.50 | HCT-116 |
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of phenylpiperazine compounds are often explored for their antidepressant properties. The presence of the piperazine ring is crucial for interaction with serotonin receptors, which are implicated in mood regulation. A study demonstrated that compounds similar to 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea showed promising results in improving depressive symptoms in animal models .
Anticancer Properties
The compound has been investigated for its anticancer potential. A study involving structurally related compounds found that they exhibited cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been documented. A review highlighted the effectiveness of certain piperazine derivatives against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity . This application is particularly relevant given the rising concern over antibiotic resistance.
Case Study 1: Antidepressant Effects
In a study published in Neuropharmacology, researchers synthesized several derivatives based on the compound's structure and evaluated their effects on serotonin receptor binding. The most active derivative showed a significant increase in serotonin levels in the brain, correlating with reduced depressive behaviors in rodent models .
Case Study 2: Cytotoxicity in Cancer Cells
A series of experiments were conducted to assess the cytotoxic effects of the compound on human cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with mechanisms involving cell cycle arrest and apoptosis being confirmed through flow cytometry analysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Research Findings and Challenges
- Synthetic Challenges : Low yields (e.g., 24% in ) highlight difficulties in multi-step coupling reactions, necessitating optimized catalysts or protecting-group strategies.
- Biological Data Gaps: Limited empirical activity data for the target compound; predictions rely on structural analogs (e.g., phenylpiperazines in antipsychotics , urea in kinase inhibitors ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
